molecular formula C12H17ClN2O2 B15304939 tert-Butyl (6-chloro-5-ethylpyridin-2-yl)carbamate

tert-Butyl (6-chloro-5-ethylpyridin-2-yl)carbamate

Cat. No.: B15304939
M. Wt: 256.73 g/mol
InChI Key: QQZQDBFBLBAHAY-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate

InChI

InChI=1S/C12H17ClN2O2/c1-5-8-6-7-9(14-10(8)13)15-11(16)17-12(2,3)4/h6-7H,5H2,1-4H3,(H,14,15,16)

InChI Key

QQZQDBFBLBAHAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 6-chloro-5-ethylpyridine-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-5-ethylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring may also participate in π-π interactions or hydrogen bonding with biological macromolecules .

Comparison with Similar Compounds

Uniqueness:

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